(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid
CAS No.:
Cat. No.: VC20507092
Molecular Formula: C27H24N2O4
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H24N2O4 |
|---|---|
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid |
| Standard InChI | InChI=1S/C27H24N2O4/c1-16(22-14-28-24-13-7-6-12-21(22)24)25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-14,16,23,25,28H,15H2,1H3,(H,29,32)(H,30,31)/t16-,25-/m1/s1 |
| Standard InChI Key | BQNWBFVRNYOVCO-PUAOIOHZSA-N |
| Isomeric SMILES | C[C@H](C1=CNC2=CC=CC=C21)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | CC(C1=CNC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid is a complex organic compound characterized by its unique structural features, including a butanoic acid backbone, an indole moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often utilized in peptide synthesis due to its ability to form stable linkages and contribute to the structural diversity of peptides .
Structural Features and Stereochemistry
The compound's stereochemistry at the 2R and 3R positions indicates distinct spatial arrangements that may influence its biological activity and interactions. The presence of the Fmoc group is significant for protecting the amino group during peptide synthesis, allowing for controlled deprotection under specific conditions.
Structural Components
| Component | Description |
|---|---|
| Butanoic Acid Backbone | Provides a basic framework for peptide synthesis. |
| Indole Moiety | Contributes to biological activity and structural diversity. |
| Fmoc Protecting Group | Essential for protecting the amino group during synthesis. |
Synthesis and Applications
The synthesis of (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid typically involves several key steps, including the incorporation of the indole and Fmoc groups. This compound is valuable in peptide synthesis due to its ability to enhance structural diversity and potentially impart unique biological activities.
Applications
-
Peptide Synthesis: Used to introduce specific structural features into peptides.
-
Biological Studies: Investigated for its potential biological activities, including interactions with various biological targets.
Biological Activity and Interactions
The biological activity of this compound is likely linked to its structural components. Compounds containing indole and fluorenyl groups have been associated with various biological activities. Interaction studies focus on its binding affinity and specificity towards biological targets, which can help characterize its potential therapeutic effects.
Related Compounds with Biological Activity
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 5-Methoxyindole | Indole core with methoxy substitution | Antidepressant effects |
| Tryptophan | Natural amino acid with indole structure | Precursor to serotonin |
| Fluorene | Hydrocarbon structure related to fluorenes | Exhibits photophysical properties |
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